molecular formula C21H32N2O3 B11352900 2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

Cat. No.: B11352900
M. Wt: 360.5 g/mol
InChI Key: YNXFAXXSRSKBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a phenoxy group, a morpholine ring, and a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the phenoxy and morpholine intermediates. The key steps in the synthetic route include:

    Preparation of 2,3-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,3-dimethylphenoxyacetic acid: This involves the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base.

    Synthesis of the morpholine intermediate: Morpholine is reacted with cyclohexylmethyl chloride to form the morpholine-cyclohexylmethyl intermediate.

    Coupling reaction: The final step involves the coupling of 2,3-dimethylphenoxyacetic acid with the morpholine-cyclohexylmethyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenoxy group.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The cyclohexyl moiety may contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
  • 2-(2,4-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
  • 2-(2,5-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

Uniqueness

2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of the phenoxy, morpholine, and cyclohexyl moieties also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide

InChI

InChI=1S/C21H32N2O3/c1-17-7-6-8-19(18(17)2)26-15-20(24)22-16-21(9-4-3-5-10-21)23-11-13-25-14-12-23/h6-8H,3-5,9-16H2,1-2H3,(H,22,24)

InChI Key

YNXFAXXSRSKBHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.